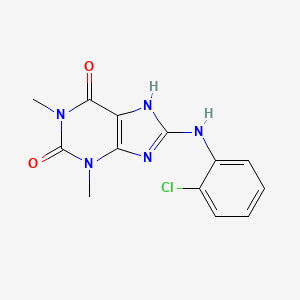![molecular formula C17H22N2O5 B13752127 Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate CAS No. 24180-03-8](/img/structure/B13752127.png)
Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-SER-OCHO, also known as Carbobenzyloxy-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a building block. The compound has the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It is known for its role in the synthesis of various α-amino acids via the β-lactone pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-SER-OCHO can be synthesized through the protection of the hydroxyl group of serine with a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The reaction conditions include maintaining the temperature at around 0°C to room temperature .
Industrial Production Methods
Industrial production of Z-SER-OCHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Z-SER-OCHO undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as hydrogen chloride (HCl) in dioxane or trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Scientific Research Applications
Z-SER-OCHO has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the synthesis of α-amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Z-SER-OCHO involves its role as a protected amino acid derivative. It acts as a substrate in peptide synthesis, where the benzyloxycarbonyl group protects the amino group during the coupling reactions. The protection ensures selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser-OH: Another serine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Ser-OH: Serine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Gln-OH: Glutamine derivative with a benzyloxycarbonyl protecting group.
Uniqueness
Z-SER-OCHO is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .
Properties
CAS No. |
24180-03-8 |
|---|---|
Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(cyclohexylideneamino) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H22N2O5/c20-11-15(16(21)24-19-14-9-5-2-6-10-14)18-17(22)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,15,20H,2,5-6,9-12H2,(H,18,22)/t15-/m0/s1 |
InChI Key |
RJJIWRIVTBFLRE-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCC(=NOC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2)CC1 |
Canonical SMILES |
C1CCC(=NOC(=O)C(CO)NC(=O)OCC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)










![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
